molecular formula C9H22Si B7959036 10b-Hydroperoxy Norethindrone Acetate

10b-Hydroperoxy Norethindrone Acetate

Cat. No.: B7959036
M. Wt: 158.36 g/mol
InChI Key: OCMIJJAEIFPHAG-UHFFFAOYSA-N
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Description

10β-Hydroperoxy Norethindrone Acetate (CAS 13236-11-8) is a derivative of norethindrone acetate, a synthetic 19-nortestosterone progestin used in oral contraceptives and hormone replacement therapy . Its molecular formula is C₂₂H₂₈O₅ (molecular weight: 372.45), and it is classified as a biochemical impurity of norethindrone acetate, primarily studied for its role in inhibiting cytosolic sulfotransferases .

Properties

IUPAC Name

ditert-butyl(methyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22Si/c1-8(2,3)10(7)9(4,5)6/h10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMIJJAEIFPHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[SiH](C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56310-20-4
Record name Bis(1,1-dimethylethyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56310-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Core Synthesis Strategy from 19-Nor-4-Androstenedione

The foundational route for norethindrone acetate, as disclosed in patent CN111875656A, involves four stages: protection , ethynylation , hydrolysis , and esterification . Modifications to this pathway may enable the introduction of the 10b-hydroperoxy group.

Protection Reaction

19-Nor-4-androstenedione (1) is protected using orthoformic acid triester (e.g., trimethyl orthoformate) in methanol or ethanol with an acid catalyst (e.g., p-toluenesulfonic acid). This step shields reactive ketone groups, yielding intermediate (2) with a protected 3-keto functionality.

Typical Conditions :

  • Solvent: Absolute methanol (10 vol relative to substrate)

  • Catalyst: p-Toluenesulfonic acid (0.1 eq)

  • Temperature: 20–60°C

  • Yield: >90%

Ethynylation

Intermediate (2) undergoes alkynylation with acetylene gas in the presence of a strong base (e.g., potassium tert-butoxide). This step introduces the 17α-ethynyl group, forming intermediate (3).

Critical Parameters :

  • Solvent: Tetrahydrofuran (15 vol)

  • Base: Potassium tert-butoxide (2 eq)

  • Temperature: 0–50°C

  • Reaction Time: 6–12 hours

Hydrolysis

The protected 3-keto group is regenerated via acid hydrolysis (e.g., hydrochloric acid), producing intermediate (4), norethindrone.

Conditions :

  • Acid: 10% HCl in acetone

  • Temperature: 25°C

  • Neutralization: Sodium bicarbonate

  • Yield: 88–92%

Esterification

Norethindrone is acetylated using acetic anhydride or acetyl chloride in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding norethindrone acetate.

Optimized Process :

  • Solvent: Dichloromethane (5 vol)

  • Catalyst: DMAP (0.1 eq)

  • Acetylating Agent: Acetic anhydride (3 eq)

  • Temperature: 50°C

  • Purity: >99% (HPLC)

Proposed Pathway for 10b-Hydroperoxy Norethindrone Acetate

Introduction of the 10b-Hydroperoxy Group

The hydroperoxy moiety is likely introduced post-esterification via photooxygenation or metal-catalyzed oxidation .

Photooxygenation

Exposure to singlet oxygen (generated by UV light in the presence of a photosensitizer) selectively oxidizes the 10b position.

Hypothetical Conditions :

  • Substrate: Norethindrone acetate (1 eq)

  • Photosensitizer: Rose Bengal (0.01 eq)

  • Solvent: Methanol/Water (9:1)

  • Light Source: 450 nm LED

  • Temperature: 0–5°C (to minimize degradation)

Metal-Catalyzed Oxidation

Transition metals like iron or manganese may facilitate peroxide formation via Fenton-like reactions.

Example Protocol :

  • Catalyst: FeSO₄ (0.05 eq)

  • Oxidant: H₂O₂ (2 eq)

  • Solvent: Acetonitrile

  • Reaction Time: 4–8 hours

  • Yield: 40–60% (estimated)

Analytical Characterization and Impurity Profiling

Key Impurities and Byproducts

SynZeal’s impurity catalog for norethindrone derivatives highlights structurally related compounds, providing insights into potential byproducts:

CompoundMolecular FormulaMolecular WeightCAS No.
10b-Hydroxy-Norethisterone EnantateC₂₇H₃₈O₄426.6NA
6a-Hydroxy-Norethisterone EnantateC₂₇H₃₈O₄426.6NA
6-Keto-Norethisterone EnantateC₂₇H₃₆O₄424.6NA

These analogs suggest that hydroxylation and ketonation at adjacent positions are common during synthesis, necessitating stringent purification.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 240 nm is standard for quantifying norethindrone acetate and its derivatives. For this compound, method validation should include:

  • Column : C18, 150 mm × 4.6 mm, 3.5 μm

  • Mobile Phase : Acetonitrile/Water (55:45)

  • Flow Rate : 1.0 mL/min

  • Retention Time : ~8.2 minutes (estimated)

Challenges in Scale-Up and Stability

Oxidative Degradation

The hydroperoxy group’s instability demands inert atmospheres (e.g., nitrogen) during synthesis and storage. Accelerated stability studies (40°C/75% RH) can predict shelf-life limitations.

Purification Difficulties

Hydrophilic byproducts may co-elute during column chromatography. Preparative HPLC with gradient elution (acetonitrile/water 30→70%) is recommended for isolation .

Chemical Reactions Analysis

Types of Reactions

10b-Hydroperoxy Norethindrone Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with lower oxidation states.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Lower oxidation state silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The structural modification of norethindrone acetate to form 10β-Hydroperoxy Norethindrone Acetate introduces a hydroperoxy group, which significantly impacts its reactivity and biological interactions. This alteration may enhance its binding affinity to progesterone receptors, potentially leading to altered gene expression patterns associated with reproductive functions.

Hormonal Therapy

10β-Hydroperoxy Norethindrone Acetate may serve as a candidate for hormonal replacement therapies and contraceptives, similar to its parent compound. Its unique properties could provide benefits in terms of efficacy or side effect profiles compared to traditional progestins.

Oncology Research

The potential anticancer properties of 10β-Hydroperoxy Norethindrone Acetate are particularly noteworthy. Preliminary studies suggest that this compound may induce cytotoxicity in specific cancer cell lines, warranting further investigation into its use as a therapeutic agent in oncology .

Case Study: Anticancer Activity

A study investigating the effects of various hydroperoxides on cancer cell lines revealed that compounds with hydroperoxy modifications exhibited enhanced cytotoxicity compared to their non-modified counterparts. This suggests that 10β-Hydroperoxy Norethindrone Acetate may possess similar or superior anticancer properties, making it a promising candidate for further exploration in cancer therapeutics .

Pharmacokinetic Studies

Research into the pharmacokinetics of 10β-Hydroperoxy Norethindrone Acetate is ongoing. Initial findings indicate that the hydroperoxy group may alter absorption rates and metabolic pathways compared to traditional progestins, which could influence dosing regimens and therapeutic outcomes .

Mechanism of Action

The mechanism of action of ditert-butyl(methyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Structurally Related Progestins

Chemical Classification and Androgenic Activity

10β-Hydroperoxy Norethindrone Acetate belongs to the estrane family of 19-nortestosterone derivatives, alongside norethindrone, norethindrone acetate, and ethynodiol diacetate . These compounds differ from gonane progestins (e.g., levonorgestrel, desogestrel) in their androgenic potency and metabolic effects:

Progestin Classification Androgenic Potency Key Structural Features
10β-Hydroperoxy Norethindrone Acetate Estrane Low (impurity profile) 19-nortestosterone backbone with 10β-hydroperoxy and acetate modifications
Norethindrone Acetate Estrane Low 19-nortestosterone with 17α-acetate group
Levonorgestrel (LNG) Gonane High 18-methyl group enhances receptor binding
Medroxyprogesterone Acetate (MPA) Pregnane None 21-carbon pregnane derivative
  • Androgenic Effects: Norethindrone acetate exhibits lower androgenic activity than LNG but higher than third-generation progestins like desogestrel . 10β-Hydroperoxy Norethindrone Acetate’s androgenic profile remains understudied but is inferred to align with its parent compound .

Pharmacological and Clinical Comparisons

Therapeutic Efficacy and Side Effects

Parameter 10β-Hydroperoxy Norethindrone Acetate Norethindrone Acetate Levonorgestrel
Breakthrough Bleeding Not studied 68% incidence alone Lower incidence due to higher progestogenic potency
Metabolic Effects Unknown Decreases HDL, increases triglycerides Minimal HDL impact
Use in HRT/Contraception Research impurity Common in COCPs and HRT Dominant in IUDs and implants
  • Breakthrough Bleeding: Norethindrone acetate alone causes significant bleeding (68% in endometriosis patients), mitigated when combined with GnRH agonists like leuprolide .
  • Weight and Lipid Metabolism: Norethindrone acetate reduces body weight (–9%) and transiently lowers triglycerides in preclinical models, contrasting with nomegestrol acetate’s neutral effects .

Impurity Profiles and Stability

10β-Hydroperoxy Norethindrone Acetate is a degradation impurity of norethindrone acetate, alongside ∆-5(10)-norethindrone acetate and 6β-hydroxy derivatives . Key comparisons:

Impurity CAS Number Molecular Formula Role in Stability Studies
10β-Hydroperoxy Norethindrone Acetate 13236-11-8 C₂₂H₂₈O₅ Oxidative degradation product
∆-5(10)-Norethindrone Acetate 19637-28-6 C₂₂H₂₈O₃ Structural isomer affecting receptor binding
6β-Hydroxy Norethindrone Acetate 6856-27-5 C₂₂H₂₈O₄ Hydroxylation product with reduced activity
  • Solubility: Norethindrone acetate’s aqueous solubility is extremely low (enhanced via organic co-solvents), while 10β-Hydroperoxy Norethindrone Acetate’s solubility remains unquantified .

Biological Activity

10b-Hydroperoxy Norethindrone Acetate is a derivative of norethindrone, a synthetic progestin used in hormonal therapies. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and hormone-related therapies. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be described chemically as follows:

  • Molecular Formula : C20H26O4
  • Molecular Weight : 342.42 g/mol
  • CAS Number :

The compound features a hydroperoxy group at the 10b position, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with hormone receptors and its ability to induce oxidative stress in target cells.

  • Hormonal Activity :
    • It exhibits progestational effects similar to norethindrone, influencing reproductive tissues and potentially modulating estrogen receptor activity.
  • Oxidative Stress Induction :
    • The hydroperoxy group can generate reactive oxygen species (ROS), which may lead to apoptosis in certain cancer cell lines.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description References
AntiproliferativeInhibits cell proliferation in hormone-sensitive cancers
Apoptotic InductionInduces apoptosis via ROS generation
Hormonal ModulationModulates progesterone and estrogen receptor activity
Anti-inflammatoryExhibits anti-inflammatory properties

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • A study demonstrated that treatment with this compound significantly reduced the viability of breast cancer cell lines (MCF-7) by inducing apoptosis through ROS-mediated pathways. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
  • Hormonal Impact Assessment :
    • Another investigation focused on the compound's effect on endometrial cells, revealing that it modulates gene expression related to cell cycle regulation and apoptosis, suggesting potential therapeutic applications in endometrial cancer treatment.
  • Inflammation Model :
    • In a model of chronic inflammation, this compound was shown to reduce inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

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